molecular formula C12H10FN B13676187 2-Benzyl-5-fluoropyridine

2-Benzyl-5-fluoropyridine

Cat. No.: B13676187
M. Wt: 187.21 g/mol
InChI Key: QGODZUZVDCZZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-fluoropyridine is a fluorinated pyridine derivative. The presence of both a benzyl group and a fluorine atom on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-fluoropyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridines .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of reagents and conditions is crucial to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridines
  • Benzaldehyde derivatives
  • Coupled aromatic compounds

Scientific Research Applications

2-Benzyl-5-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of biochemical pathways and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-fluoropyridine is unique due to the presence of both a benzyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in organic synthesis and drug development .

Biological Activity

2-Benzyl-5-fluoropyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyl group and a fluorine atom at the 5-position. This specific arrangement contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in cancer and diabetes pathways. Inhibition of GSK-3 has been associated with anti-proliferative effects in cancer cell lines.
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against viruses such as H5N1 and SARS-CoV-2. The presence of fluorine atoms often enhances the biological activity of such compounds .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityReference
This compoundGSK-3 inhibition, anti-cancer effects
Benzothiazolyl-pyridineAntiviral activity against H5N1
4-Methylthio-5-fluoropyridineAnti-inflammatory activity

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-Cancer Studies : In vitro studies have shown that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The compound's ability to inhibit GSK-3 is linked to its potential as an anticancer agent, as GSK-3 plays a critical role in regulating cell growth and apoptosis.
  • Antiviral Efficacy : Similar compounds with fluorinated substitutions have been evaluated for their antiviral properties. For instance, studies on benzothiazolyl-pyridine derivatives indicated that fluorinated compounds showed enhanced activity against H5N1 and SARS-CoV-2 viruses, suggesting that this compound may possess similar properties .

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

2-benzyl-5-fluoropyridine

InChI

InChI=1S/C12H10FN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

QGODZUZVDCZZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.